Enhanced Potency for Wild-Type BCR-ABL Compared to Imatinib
Nilotinib demonstrates significantly greater potency against wild-type BCR-ABL kinase compared to imatinib. The IC50 values for nilotinib are reported to be at least 10- to 100-fold lower than those for imatinib [1]. A compilation of data from multiple studies shows a cellular IC50 range for unmutated BCR-ABL of 260-678 nM for imatinib, compared to <10-25 nM for nilotinib [2]. Other sources report a nilotinib IC50 of 15-30 nM against wild-type BCR-ABL [3].
| Evidence Dimension | Cellular IC50 against wild-type BCR-ABL |
|---|---|
| Target Compound Data | <10 - 30 nM |
| Comparator Or Baseline | Imatinib: 260 - 678 nM |
| Quantified Difference | Nilotinib is 10- to 100-fold more potent than imatinib. |
| Conditions | Cellular proliferation assays using Ba/F3 cells expressing wild-type BCR-ABL. |
Why This Matters
This superior potency translates to a lower effective concentration required for in vitro and in vivo studies, enabling the use of this specific reference standard to establish reliable dose-response curves and validate assay sensitivity.
- [1] Kantarjian HM, Giles F, Quintás-Cardama A, Cortes J. Important therapeutic targets in chronic myelogenous leukemia. Clin Cancer Res. 2007 Feb 15;13(4):1089-97. View Source
- [2] Baccarani M, et al. (Review). Table 4: Cellular IC50 (nM) of imatinib, nilotinib, dasatinib, bosutinib, and ponatinib against BCR-ABL1 mutants. Ann Hematol. 2015;94(Suppl 2):S141-7. View Source
- [3] Cayman Chemical. Nilotinib Product Information. Biocompare Product Listing. View Source
